
thio-BCTC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a potent antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold and menthol-induced cooling . Thio-BCTC has been studied for its potential therapeutic applications, particularly in the treatment of conditions related to TRPM8 activity, such as pain and cancer .
準備方法
The synthesis of thio-BCTC involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-tert-butylphenylamine: This intermediate is synthesized by the reduction of 4-tert-butylphenyl nitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of 4-tert-butylphenyl isothiocyanate: The amine is then reacted with thiophosgene to form the corresponding isothiocyanate.
Synthesis of this compound: The final step involves the reaction of 4-tert-butylphenyl isothiocyanate with 3-chloropyridin-2-ylpiperazine to yield this compound.
化学反応の分析
TRPM8 Channel Antagonism
Thio-BCTC exhibits potent inhibition of TRPM8-mediated calcium responses through multiple mechanisms:
-
Concentration-dependent inhibition :
Blocks 0.5 μM icilin-induced TRPM8 activation with complete suppression at 10 μM concentration
Demonstrates IC₅₀ values of:Agonist IC₅₀ (μM) Menthol 3.5±1.1 Icilin <10* -
Voltage-dependent gating modulation :
Shifts TRPM8 activation threshold by +25 mV at physiological temperatures
Reduces channel open probability from 0.8 to <0.1 at -80 mV -
Temperature interaction :
Enhances antagonist efficacy at lower temperatures (15-25°C range)
Biochemical Selectivity Profile
This compound shows remarkable target specificity in functional assays:
Test System | Response | Maximum Concentration Tested |
---|---|---|
TRPV4 (4α-PDD activated) | No effect | 30 μM |
P2X receptors (ATP activated) | No effect | 30 μM |
Voltage-gated Ca²⁺ channels | No effect | 30 μM |
This selectivity persists across species variants, showing equivalent inhibition profiles for murine and human TRPM8 orthologs .
Cellular Signaling Modulation
In human pulmonary systems, this compound demonstrates dose-responsive cytokine regulation:
Table 1: Cytokine Modulation in BEAS-2B Cells
Cytokine | Maximum Fold Induction | BCTC Inhibition* |
---|---|---|
IL-8 | 28±5 | 94% reduction |
TNF-α | 12±1 | 77% reduction |
IL-6 | 16.5±1.3 | 93% reduction |
*At 100 μM concentration during cold (18°C) exposure
Pharmacodynamic Interactions
This compound exhibits competitive behavior with channel agonists:
-
Menthol antagonism : Linear mixed inhibition kinetics (Ki = 2.1 μM)
-
Temperature synergy : 10-fold increased potency per 5°C decrease (15-25°C range)
Calcium imaging reveals rapid response kinetics:
Structural-Activity Relationships
While direct synthesis data remains unpublished, structural analogs suggest:
-
3-Chloro-pyridinyl group essential for voltage-sensor interaction
-
Tert-butyl phenyl component determines membrane partitioning
Comparative studies with BCTC show:
Parameter | This compound | BCTC |
---|---|---|
TRPM8 IC₅₀ | 3.5 μM | 0.8 μM |
TRPV1 activity | None | IC₅₀ 25nM |
Plasma stability | t₁/₂ >6h | t₁/₂ 2h |
This pharmacological profile positions this compound as a valuable tool compound for studying TRPM8 physiology, though its clinical development remains limited by relative potency compared to BCTC in dual channel systems. Current research applications focus primarily on respiratory and dermatological cold response mechanisms .
科学的研究の応用
Pain Management
Thio-BCTC's antagonistic action on TRPM8 makes it a candidate for pain management therapies. Research indicates that TRPM8 antagonists can alleviate cold-induced pain and hypersensitivity, which is particularly relevant in conditions such as neuropathic pain syndromes. A study demonstrated that this compound effectively reduced pain responses in models of cold allodynia, suggesting its potential utility in clinical settings for managing chronic pain conditions .
Cancer Treatment
Emerging evidence suggests that TRPM8 may be overexpressed in certain cancers, including prostate cancer. Inhibitors like this compound could potentially reduce tumor growth by blocking the signaling pathways activated by TRPM8. Preclinical studies have indicated that targeting TRPM8 with antagonists may inhibit cancer cell proliferation, offering a novel approach to cancer therapy .
Biological Activities
This compound exhibits a range of biological activities beyond its role as a TRPM8 antagonist.
Antioxidant Properties
Research has highlighted the antioxidant capabilities of this compound and similar thiourea derivatives. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
This compound has been shown to exert anti-inflammatory effects, making it a candidate for treating inflammatory conditions. Studies have reported that compounds targeting TRPM8 can modulate inflammatory responses, suggesting potential applications in diseases characterized by chronic inflammation .
Neuropathic Pain Model
In a controlled animal study, this compound was administered to mice exhibiting cold allodynia induced by nerve injury. The results showed a significant reduction in pain behaviors compared to control groups, indicating effective modulation of cold sensitivity through TRPM8 inhibition .
Prostate Cancer Research
A study investigating the effects of this compound on prostate cancer cell lines demonstrated that treatment with the compound led to decreased cell viability and altered cell cycle progression. These findings support the hypothesis that TRPM8 antagonism could serve as a therapeutic strategy in oncology .
Comparative Analysis of this compound with Other Compounds
The following table summarizes the comparative efficacy of this compound against other known TRPM8 antagonists based on their IC50 values:
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 3.57 | TRPM8 antagonist |
BCTC | 0.87 | TRPM8 antagonist |
Capsazepine | 187 | VR1 antagonist; also inhibits TRPM8 |
Menthol | 66.7 | TRPM8 agonist |
作用機序
Thio-BCTC exerts its effects by antagonizing the TRPM8 ion channel. This channel is a calcium-permeable, non-selective cation channel involved in the transduction of cold temperatures and menthol-induced cooling . By blocking TRPM8, this compound inhibits the influx of calcium ions, thereby modulating the activity of cold-sensitive neurons and reducing pain sensation . The molecular targets and pathways involved include the TRPM8 channel and downstream signaling pathways related to calcium ion homeostasis .
類似化合物との比較
Thio-BCTC is part of a class of compounds known as TRPM8 antagonists. Similar compounds include:
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide): Similar in structure to this compound but with a carboxamide group instead of a carbothioamide group.
AMTB (N-(3-aminomethylbenzyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide): Another TRPM8 antagonist with a different substituent on the piperazine ring.
Capsazepine: A well-known TRPM8 antagonist with a different chemical structure but similar biological activity.
This compound is unique due to its specific carbothioamide group, which may confer distinct pharmacological properties compared to other TRPM8 antagonists .
特性
分子式 |
C20H25ClN4S |
---|---|
分子量 |
389.0 g/mol |
IUPAC名 |
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C20H25ClN4S/c1-20(2,3)15-6-8-16(9-7-15)23-19(26)25-13-11-24(12-14-25)18-17(21)5-4-10-22-18/h4-10H,11-14H2,1-3H3,(H,23,26) |
InChIキー |
ODPJGEXSZMHIBU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=C(C=CC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。